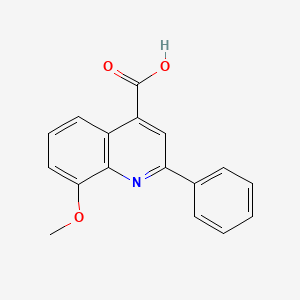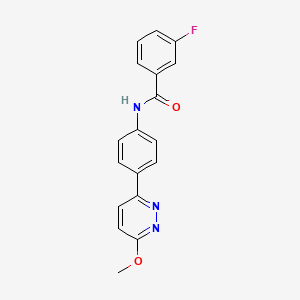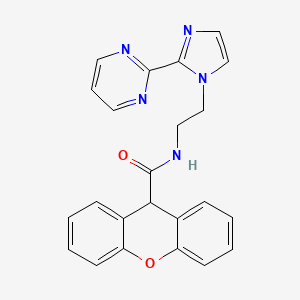![molecular formula C12H12BrFN2O2 B2577934 3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1436057-29-2](/img/structure/B2577934.png)
3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They are used in a variety of applications, including as intermediates in the synthesis of other compounds .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . The specific synthesis process for “3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide” would likely involve similar reactions, but the exact process would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide group . The presence of bromo and fluoro substituents on the benzene ring would likely affect the electronic properties of the molecule, potentially influencing its reactivity and interactions with other molecules.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The presence of bromo and fluoro substituents on the benzene ring could influence the reactivity of the molecule in these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzamides, these properties can include density, boiling point, vapor pressure, and others . The presence of bromo and fluoro substituents could influence these properties.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes :
- A study by Binzet et al. (2009) explored the synthesis and characterization of Cu(II) and Ni(II) complexes using bromo and fluoro-substituted benzamide derivatives. This work contributes to the field of coordination chemistry and offers insights into the structural and electronic properties of these complexes.
Antimicrobial and Antipathogenic Activity :
- Research by Limban et al. (2011) investigated the antimicrobial activity of various thiourea derivatives, including fluoro-substituted benzamides. This study is significant in developing new antimicrobial agents with potential applications in treating bacterial infections.
Radiolabeling for Medical Imaging :
- A paper by Shai et al. (1989) described the synthesis of 18F-labeled insulin using a novel prosthetic group methodology, demonstrating the utility of fluoro-substituted benzamides in developing radiotracers for positron emission tomography (PET) imaging.
Organic Synthesis and Heterocyclic Chemistry :
- The synthesis of fluorine-containing heterocycles using fluoro-substituted enamides was explored in a study by Meiresonne et al. (2015). This research is valuable in organic synthesis, especially in creating novel compounds with potential biological activity.
Development of Antimalarial Compounds :
- Benzothiophene carboxamide derivatives, including bromo and fluoro-substituted compounds, were identified as potent inhibitors of Plasmodium falciparum in research by Banerjee et al. (2011). These findings are significant for developing new antimalarial therapies.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-2-11(17)15-5-6-16-12(18)8-3-4-10(14)9(13)7-8/h2-4,7H,1,5-6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJRAFAQJYHWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2577851.png)


![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)


![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2577864.png)

![1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone](/img/structure/B2577868.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)
